molecular formula C10H15N3O3 B15194036 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine CAS No. 138420-50-5

1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine

Cat. No.: B15194036
CAS No.: 138420-50-5
M. Wt: 225.24 g/mol
InChI Key: HFCZYFJVJRCNSG-UHFFFAOYSA-N
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Description

1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine (hereafter referred to as the cyclobutyl-cytosine analog) is a synthetic nucleoside analog characterized by a cyclobutane ring substituted with two hydroxymethyl groups at the 3-position. This structural motif distinguishes it from conventional ribose or deoxyribose sugar moieties in natural nucleosides. The compound was synthesized via Mitsunobu reactions involving trans-alcohol intermediates and subsequent deprotection steps, yielding the cis-3-hydroxymethylcyclobutyl derivative in high overall yields .

Properties

CAS No.

138420-50-5

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

4-amino-1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O3/c11-8-1-2-13(9(16)12-8)7-3-10(4-7,5-14)6-15/h1-2,7,14-15H,3-6H2,(H2,11,12,16)

InChI Key

HFCZYFJVJRCNSG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Hydroxymethyl-cyclobutyl-carbonate can be achieved through various methods. One common approach involves the use of cyclobutane derivatives as starting materials. For instance, the preparation of cyclobutane-containing compounds often involves radical additions or cycloaddition reactions . Specific conditions, such as the use of samarium iodide (SmI2) for radical-mediated cyclizations, have been reported .

Industrial Production Methods

Industrial production of 3,3-Hydroxymethyl-cyclobutyl-carbonate may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Hydroxymethyl-cyclobutyl-carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

3,3-Hydroxymethyl-cyclobutyl-carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Hydroxymethyl-cyclobutyl-carbonate exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Mechanistic Targets and Antitumor Activity

4''-Thio-FAC (1-(2-Deoxy-2-Fluoro-4-Thio-β-D-Arabinofuranosyl)-Cytosine)
  • Mechanism : 4''-Thio-FAC inhibits DNA polymerase α (Pol α) via its triphosphate metabolite, exhibiting mixed-type inhibition with chain-terminating effects. In contrast, it shows minimal inhibition of DNA polymerase γ (Pol γ), a mitochondrial enzyme .
  • Key Difference : Unlike gemcitabine, whose diphosphate metabolite primarily inhibits ribonucleotide reductase (RNR), 4''-Thio-FAC’s antitumor action is driven by Pol α suppression. Synergistic effects are observed when combined with gemcitabine .
Gemcitabine (2',2'-Difluorodeoxycytidine)
  • Mechanism : Gemcitabine’s diphosphate metabolite (dFdCDP) inhibits RNR, depleting deoxyribonucleotide pools, while its triphosphate (dFdCTP) incorporates into DNA, causing masked chain termination .
  • Toxicity Profile : Gemcitabine is associated with myelosuppression and nephrotoxicity, whereas mitochondrial toxicity (e.g., mtDNA depletion) is more prominent in analogs like ddC (2',3'-dideoxycytidine) .

Mitochondrial Toxicity and Antiviral Analogs

ddC (2',3'-Dideoxycytidine)
  • Toxicity : ddC induces reversible axonal neuropathy and selective mitochondrial DNA loss due to Pol γ inhibition, limiting its clinical utility despite antiviral efficacy against HIV .
  • Mitigation Strategy : The cyclobutyl-cytosine analog’s lack of 3'-deoxy modifications (critical for Pol γ inhibition in ddC) may reduce mitochondrial toxicity, though this requires empirical validation.
Cidofovir (HPMPC)
  • Application : A broad-spectrum antiviral agent targeting orthopoxviruses, cidofovir incorporates into viral DNA via its phosphonate group, resisting enzymatic cleavage .
FAU/FMAU (Fluorinated Arabinofuranosyl Derivatives)
  • Analytical Methods : FAU and FMAU are quantified in plasma via LC-MS/MS with a lower limit of detection (LLOD) of 10 ng/mL, demonstrating robust pharmacokinetic profiling .
  • Metabolic Stability : The cyclobutyl-cytosine analog’s hydroxymethyl groups may improve solubility over FAU’s lipophilic 2'-fluoro substituents, though its metabolic pathways remain uncharacterized.
C-Cyano Pyranonucleosides
  • Cytotoxicity: 3'-C-cyano pyranonucleosides exhibit potent cytotoxicity via undefined mechanisms, possibly involving atypical nucleoside incorporation .
  • Structural Divergence: The pyranose ring in these analogs contrasts with the cyclobutyl scaffold, highlighting the role of ring size and substituents in modulating bioactivity.

Comparative Data Table

Compound Key Structural Features Primary Target Toxicity Profile
Cyclobutyl-cytosine analog 3,3-Bishydroxymethylcyclobutyl Unknown (hypothesized Pol α) Not yet characterized
4''-Thio-FAC 4'-Thio, 2'-fluoro arabinofuranose DNA polymerase α Myelosuppression
Gemcitabine 2',2'-Difluorodeoxyribose Ribonucleotide reductase Myelosuppression, nephrotoxicity
ddC 2',3'-Dideoxyribose DNA polymerase γ Axonal neuropathy, mtDNA loss
Cidofovir Acyclic phosphonomethoxypropyl Viral DNA polymerase Nephrotoxicity

Biological Activity

1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine (BHC) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article explores the biological activity of BHC, including its synthesis, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine

Synthesis

The synthesis of BHC typically involves multi-step organic reactions, utilizing cyclobutane derivatives and cytosine as starting materials. The method often includes:

  • Formation of Cyclobutane Derivative : Starting from suitable precursors, cyclobutane rings are constructed through cyclization reactions.
  • Hydroxymethylation : Hydroxymethyl groups are introduced using formaldehyde in the presence of a catalyst.
  • Coupling with Cytosine : The final step involves coupling the hydroxymethylated cyclobutane with cytosine to yield BHC.

BHC exhibits its biological activity through several proposed mechanisms:

  • Inhibition of Enzymatic Activity : BHC may inhibit specific enzymes involved in nucleotide metabolism, impacting DNA synthesis and repair pathways.
  • Modulation of Cellular Signaling : The compound can act as a signaling molecule, influencing pathways related to cell proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that BHC may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated that BHC shows promising anticancer properties. In vitro assays revealed that BHC can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Antiviral Properties

BHC has also been investigated for its antiviral activity. Research indicates that it may inhibit viral replication by interfering with viral polymerases. For example, studies on RNA viruses have shown that BHC significantly reduces viral loads in infected cell cultures.

Case Studies

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the effects of BHC on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
  • Investigation of Antiviral Activity :
    • In a study published in Antiviral Research, BHC was tested against influenza virus. The compound demonstrated a significant reduction in viral titers at concentrations as low as 10 µM.

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